

# Eganelisib treatment-related serious adverse events SAEs

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Eganelisib

CAS No.: 1693758-51-8

Cat. No.: S530785

[Get Quote](#)

## Serious Adverse Events (SAEs) in Clinical Trials

The following data on Serious Adverse Events (SAEs) is compiled from the **MARIO-1 (NCT02637531)** and **MARIO-275 (NCT03980041)** clinical trials [1] [2].

Trial Arm	Most Common Treatment-Related SAEs	Incidence	Key Management Actions
<b>Eganelisib + Nivolumab</b> (MARIO-1, n=180)	Pyrexia, Rash, Cytokine Release Syndrome, Infusion-related Reaction	13% of patients	Close monitoring, standard supportive care [1].
<b>Eganelisib Monotherapy</b> (MARIO-1, n=39)	Elevated Bilirubin, Hepatic Enzymes	5% of patients (1 patient each with grade 4 events)	Discontinuation or dose adjustment [1].
<b>Eganelisib + Nivolumab</b> (MARIO-275)	Hepatotoxicity	15%	<b>Dose reduction from 40 mg to 30 mg</b> lowered hepatic AE rates [2].

## Other Notable Adverse Events

The table below details other frequent, though not always "serious," treatment-related adverse events of grade 3 or higher [1] [2].

Trial Arm	Adverse Event	Incidence	Notes
Eganelisib Monotherapy	Increased ALT (Alanine Aminotransferase)	18%	Often reversible with dose management [1].
	Increased AST (Aspartate Aminotransferase)	18%	Often reversible with dose management [1].
Eganelisib + Nivolumab	Increased AST	13%	-
	Increased ALT	10%	-
	Rash	10%	-
Eganelisib + Nivolumab (MARIO-275)	Transaminase Elevation (Grade $\geq 3$ )	12%	-
	Rash (Grade $\geq 3$ )	9%	-

## Troubleshooting and Management Guide

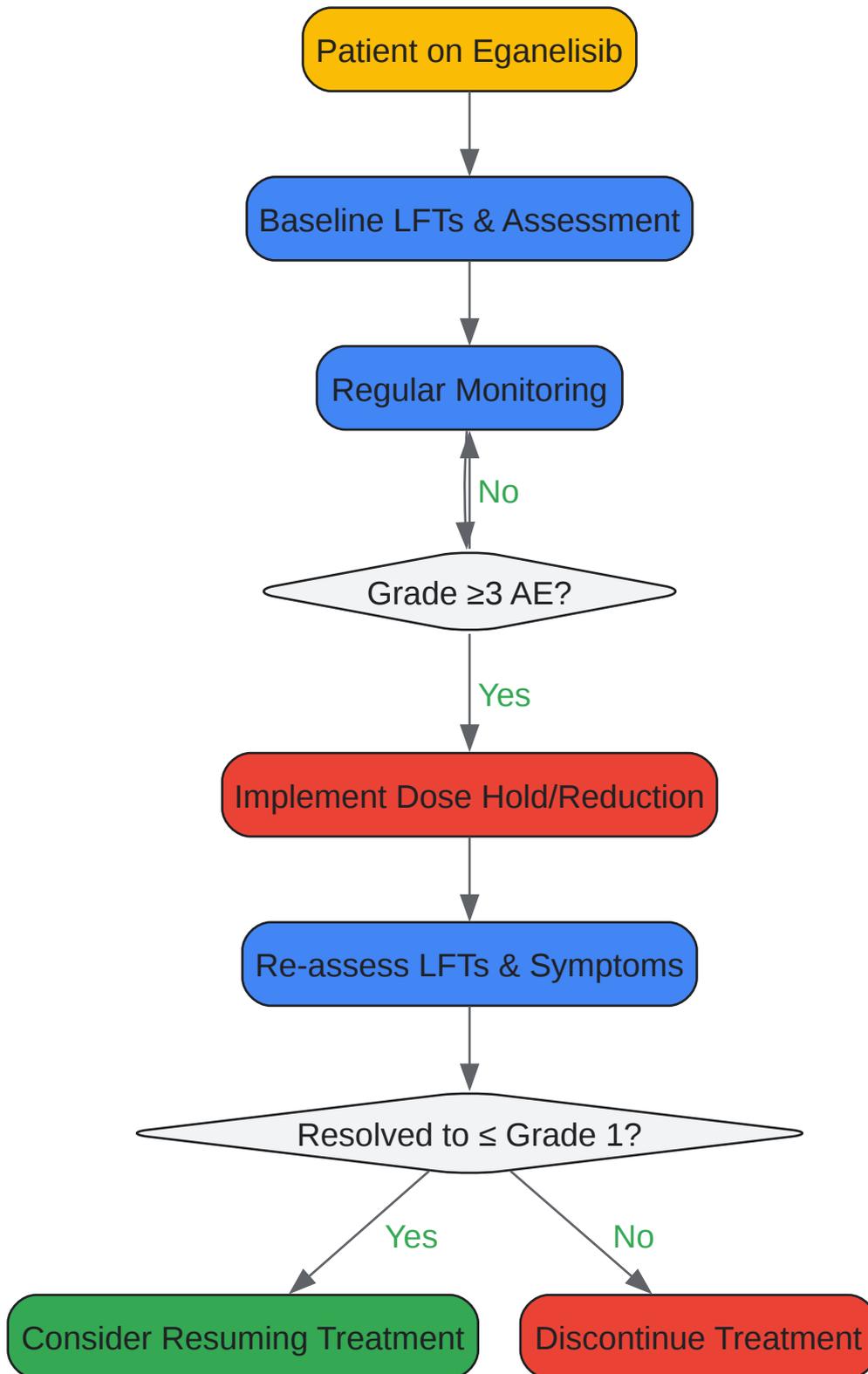
Based on the clinical trial findings, here are specific recommendations for managing key adverse events:

- **For Hepatic Toxicity (Elevated ALT/AST/Bilirubin):**
  - **Monitoring:** Conduct liver function tests (LFTs) at baseline and regularly during treatment.
  - **Intervention:** The most effective action is **dose modification**. In MARIO-275, reducing the **eganelisib** dose from 40 mg to 30 mg successfully lowered the incidence of hepatic adverse events [2].
  - **Action:** For persistent or severe elevations, consider treatment interruption or discontinuation, as was done in the MARIO-1 trial [1].
- **For Immune-Related Events (Rash, Pyrexia, Cytokine Release Syndrome):**

- **Monitoring:** Watch for persistent fever, widespread rash, or signs of systemic inflammatory response.
  - **Intervention:** Implement standard supportive care measures, which may include corticosteroids for severe cases [1].
- **For Infusion-Related Reactions:**
    - **Monitoring:** Observe patients closely during and after nivolumab infusion.
    - **Intervention:** Have standard protocols for managing infusion reactions readily available [1].

## Experimental Workflow for Safety Monitoring

The diagram below outlines a proposed safety monitoring protocol based on the management strategies employed in the clinical trials.



[Click to download full resolution via product page](#)

## Detailed Methodology from Clinical Trials

The safety data presented is derived from the following trial designs:

- **MARIO-1 (NCT02637531):** This was a **phase 1/1b, open-label, first-in-human, dose-escalation and expansion study** [1].
  - **Patients:** Adults with advanced solid tumors.
  - **Interventions:**
    - **Part A (Monotherapy): Eganelisib** was administered orally once daily at doses of 10, 20, 30, 40, or 60 mg.
    - **Part C (Combination): Eganelisib** (20, 30, or 40 mg) was combined with nivolumab (240 mg Q2W or 480 mg Q4W).
  - **Primary Endpoints:** Incidence of dose-limiting toxicities (DLTs) in the first 28-day cycle and adverse events (AEs) throughout the study [1].
- **MARIO-275 (NCT03980041):** This was a **phase 2, multicenter, randomized, active-control study**.
  - **Patients:** 49 patients with metastatic urothelial carcinoma (mUC) post-platinum therapy.
  - **Intervention:** Patients were randomized 2:1 to receive **eganelisib** (40 mg, later reduced to 30 mg) plus nivolumab versus placebo plus nivolumab.
  - **Assessments:** Safety and efficacy were evaluated, with a key finding that dose reduction to 30 mg mitigated hepatotoxicity [2].

## Important Considerations for Your Research

- **Mechanism: Eganelisib** is a first-in-class, highly selective PI3K- $\gamma$  inhibitor that reprograms tumor-associated myeloid cells. The safety profile observed, including immune-related events, is consistent with its immunomodulatory mechanism of action [1].
- **Dose Selection:** The **30 mg and 40 mg once-daily doses** were selected for phase 2 studies based on the aggregate safety and efficacy profile. The 30 mg dose is particularly important for managing hepatic events [1] [2].
- **Clinical Activity:** Despite the SAEs, the combination of **eganelisib** and nivolumab showed anti-tumor activity in some patients who had progressed on prior PD-1/PD-L1 therapy, indicating a potential clinical benefit that must be weighed against risks [1].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. , a First-in-Class PI3K- $\gamma$  Inhibitor, in Patients with Advanced... Eganelisib [pmc.ncbi.nlm.nih.gov]
2. Eganelisib Could Enhance Responses With Nivolumab in ... [onclive.com]

To cite this document: Smolecule. [Eganelisib treatment-related serious adverse events SAEs].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b530785#eganelisib-treatment-related-serious-adverse-events-saes>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)